Foreword: The Strategic Importance of Cinnamic Acid Hydrazide
Foreword: The Strategic Importance of Cinnamic Acid Hydrazide
An In-depth Technical Guide to the Synthesis and Characterization of Cinnamic Acid Hydrazide
Cinnamic acid and its derivatives are a cornerstone of natural product chemistry, offering a vast scaffold for synthetic exploration.[1][2][3] These compounds, known for their low toxicity and diverse biological activities, are pivotal in the development of new therapeutic agents.[3][4][5] Among these, cinnamic acid hydrazide (C₉H₁₀N₂O) emerges as a particularly valuable intermediate.[6][7] Its dual reactive sites—the hydrazide moiety and the α,β-unsaturated system—make it a versatile building block for synthesizing a wide array of heterocyclic compounds and complex molecules with significant pharmacological potential, including anticancer, antimicrobial, and antitubercular agents.[8][9][10][11][12][13]
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the synthesis and rigorous characterization of cinnamic acid hydrazide. Moving beyond a simple recitation of steps, we delve into the causality behind methodological choices, ensuring that each protocol is a self-validating system grounded in robust scientific principles.
Part 1: Synthesis—From Carboxylic Acid to a Versatile Hydrazide
The conversion of a carboxylic acid to a hydrazide is a fundamental transformation in organic synthesis. The choice of method is critical and is dictated by factors such as yield, purity, reaction conditions, and scalability. While classical methods involving esterification followed by hydrazinolysis exist, they can be inefficient and prone to side reactions, such as the formation of pyrazolidones due to Michael addition.[6][14] Therefore, a more direct and reliable approach involves the activation of the carboxylic acid group.
Rationale for Method Selection: The Acid Chloride Pathway
For the synthesis of cinnamic acid hydrazide, the acid chloride pathway is a superior and highly reproducible method. This approach involves two discrete, high-yielding steps:
-
Activation: Cinnamic acid is converted to its highly reactive acid chloride derivative, cinnamoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂).
-
Nucleophilic Substitution: The cinnamoyl chloride is then reacted with hydrazine hydrate, where the highly nucleophilic hydrazine displaces the chloride ion to form the stable amide bond of the hydrazide.
This method is favored for its efficiency, the relative ease of purification, and the high purity of the resulting product. The formation of the acid chloride is a critical activation step, transforming the relatively unreactive hydroxyl group of the carboxylic acid into an excellent leaving group (chloride), thereby facilitating the subsequent nucleophilic attack by hydrazine.
Experimental Protocol: Synthesis via Cinnamoyl Chloride
This protocol is adapted from established procedures and optimized for reliability and yield.[8][11]
Materials:
-
Trans-Cinnamic Acid (99%)
-
Thionyl Chloride (SOCl₂) (99%)
-
Hydrazine Hydrate (60-80%)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Methanol or Ethanol for recrystallization
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ice bath
-
Round-bottom flask with reflux condenser and gas trap
-
Magnetic stirrer with heating plate
Step-by-Step Procedure:
Step A: Synthesis of Cinnamoyl Chloride
-
Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap (e.g., a drying tube with calcium chloride leading to a bubbler with a sodium hydroxide solution) to the top of the condenser to neutralize the HCl and SO₂ gases produced.
-
Reagents: Add trans-cinnamic acid (e.g., 0.1 mol) to the flask. Carefully add an excess of thionyl chloride (e.g., 0.3 mol, 30 eq.) under anhydrous conditions.
-
Reaction: Gently heat the reaction mixture to reflux (approximately 70-80°C) with continuous stirring. The cinnamic acid will slowly dissolve as it is converted to the acid chloride. The reaction is typically complete within 2-3 hours, which can be monitored by the cessation of gas evolution.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude cinnamoyl chloride, a yellowish oil or low-melting solid, is obtained and can be used directly in the next step without further purification.
Step B: Synthesis of Cinnamic Acid Hydrazide
-
Preparation: In a separate flask, prepare a solution of hydrazine hydrate (e.g., 0.12 mol) in a suitable solvent like toluene or DCM and cool it in an ice bath to 0-5°C.
-
Addition: Dissolve the crude cinnamoyl chloride from Step A in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the chilled hydrazine hydrate solution with vigorous stirring. The dropwise addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction: A white precipitate of cinnamic acid hydrazide will form immediately. After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes, and then let it warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.
-
Work-up: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid sequentially with cold water to remove any unreacted hydrazine hydrate and hydrazine hydrochloride salts, followed by a cold saturated solution of sodium bicarbonate to remove any residual cinnamic acid.
-
Purification: The crude product is purified by recrystallization. A common and effective solvent system is methanol or ethanol. Dissolve the crude solid in a minimum amount of hot solvent, and then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization of pure white needles.
-
Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight. A typical yield for this procedure is in the range of 70-90%.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for Cinnamic Acid Hydrazide via the acid chloride intermediate.
Part 2: Comprehensive Characterization—A Multi-Technique Approach
Confirming the identity, purity, and structural integrity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic and thermal analysis techniques provides a complete and validated profile of the final product.
Spectroscopic Analysis
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle & Causality: FTIR spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific functional groups, providing a molecular "fingerprint."
-
Interpretation: The FTIR spectrum of cinnamic acid hydrazide should confirm the successful formation of the amide linkage and the retention of other key structural features. Key diagnostic peaks include:
-
N-H Stretching: Two distinct bands are expected in the 3200-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group of the hydrazine and the N-H stretch of the secondary amide.[8][15]
-
C=O Stretching (Amide I band): A strong, sharp absorption peak typically appears around 1640-1680 cm⁻¹.[8][11] The disappearance of the broad carboxylic acid O-H stretch (around 2500-3300 cm⁻¹) and the shift of the carbonyl peak from the carboxylic acid value (~1700 cm⁻¹) are primary indicators of a successful reaction.[16][17]
-
C=C Stretching: A peak around 1620-1630 cm⁻¹ indicates the presence of the alkene double bond.[16]
-
Aromatic C-H Stretching: Peaks observed above 3000 cm⁻¹.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle & Causality: NMR spectroscopy provides unparalleled detail about the chemical environment of ¹H (proton) and ¹³C nuclei. The chemical shift, integration, and splitting pattern of each signal allow for the complete elucidation of the molecule's carbon-hydrogen framework.
-
¹H NMR Interpretation:
-
Aromatic Protons: A multiplet typically observed between δ 7.2-7.6 ppm, integrating to 5 protons.
-
Vinylic Protons: Two doublets are expected for the trans-alkene protons, typically between δ 6.5-7.8 ppm. The large coupling constant (J ≈ 15-16 Hz) is characteristic of a trans configuration.[18]
-
Amide Proton (-NH-): A broad singlet that can appear over a wide range (typically δ 8-10 ppm), which is often exchangeable with D₂O.
-
Amine Protons (-NH₂): A broad singlet corresponding to two protons, also exchangeable with D₂O, often seen around δ 4-5 ppm.
-
-
¹³C NMR Interpretation:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is typically observed in the δ 165-170 ppm region.[8]
-
Aromatic & Vinylic Carbons: A series of signals between δ 120-145 ppm.
-
C. Mass Spectrometry (MS)
-
Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight. This provides definitive confirmation of the compound's elemental composition.
-
Interpretation: For cinnamic acid hydrazide (C₉H₁₀N₂O), the expected monoisotopic mass is 162.0793 g/mol .[7][19] In high-resolution mass spectrometry (HRMS), observing the protonated molecular ion ([M+H]⁺) at m/z 163.0866 provides unambiguous confirmation of the chemical formula.[19]
Thermal Analysis
A. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
Principle & Causality: DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal transitions like melting points.[20] TGA measures the change in mass of a sample as it is heated, indicating its thermal stability and decomposition profile.[20][21]
-
Interpretation:
-
DSC: A sharp, single endothermic peak in the DSC thermogram indicates a well-defined melting point, which is a key indicator of purity. For cinnamic acid hydrazide, the melting point is reported in the range of 110-115°C, though this can vary slightly based on purity and crystalline form.
-
TGA: The TGA curve will show the temperature at which the compound begins to decompose, providing valuable information about its thermal stability.
-
Summary of Characterization Data
| Technique | Parameter | Expected Result for Cinnamic Acid Hydrazide |
| Melting Point | DSC | Sharp endotherm at ~110-115 °C |
| FTIR | Wavenumber (cm⁻¹) | ~3200-3400 (N-H), ~1660 (C=O, Amide I), ~1625 (C=C) |
| ¹H NMR | Chemical Shift (δ, ppm) | 7.2-7.6 (m, 5H, Ar-H), 6.5-7.8 (2d, 2H, CH=CH), 8-10 (br s, 1H, NH), 4-5 (br s, 2H, NH₂) |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~165 (C=O), 120-145 (Aromatic & Vinylic C) |
| HRMS | Mass-to-Charge (m/z) | [M+H]⁺ = 163.0866 (Calculated for C₉H₁₁N₂O⁺) |
Visualization of the Characterization Strategy
Caption: Interrelation of analytical techniques for comprehensive characterization.
Conclusion
The successful synthesis and rigorous characterization of cinnamic acid hydrazide lay the foundation for advanced drug discovery and materials science research. The acid chloride method presented here offers a reliable and high-yielding pathway to this crucial chemical intermediate. By employing a multi-faceted characterization strategy encompassing FTIR, NMR, MS, and thermal analysis, researchers can establish an incontrovertible profile of the compound, ensuring the validity and reproducibility of their subsequent work. This guide provides the necessary technical depth and practical insights to empower scientists to confidently produce and validate high-purity cinnamic acid hydrazide for their research endeavors.
References
-
Arkivoc. (n.d.). One-pot synthesis of cinnamoyl hydrazides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of amino cinnamic acid hydrazide derivatives. Reagents and.... Retrieved from [Link]
-
Elsevier. (2021). Antimycobacterial and anticancer activity of newly designed cinnamic acid hydrazides with favorable toxicity profile. Arabian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro activity of novel cinnamic acids hydrazides against clinically important pathogens | Request PDF. Retrieved from [Link]
- De, P., Belval, F. B., Bacque, C., & Baltas, M. (2012). Cinnamic Acid Derivatives in Tuberculosis, Malaria and Cardiovascular Diseases - A Review. Current Organic Chemistry, 16(6), 747–768.
-
PMC. (n.d.). Discovery of Simple Diacylhydrazine-Functionalized Cinnamic Acid Derivatives as Potential Microtubule Stabilizers. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Synthesis and Performances of Hydrocinnamic Acid Derivatives Containing Alkyl Dihydrazide. Retrieved from [Link]
-
International Journal of Current Research. (2020). An efficient synthesis of 2-cinnamoyl. Retrieved from [Link]
-
PMC. (n.d.). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Retrieved from [Link]
-
Springer. (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Retrieved from [Link]
-
Cherry. (2021). Antimycobacterial and anticancer activity of newly designed cinnamic acid hydrazides with favorable toxicity profile. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Cinnamic Acid Derivatives as Anticancer Agents-A Review. Retrieved from [Link]
-
Bentham Science. (2011). Cinnamic Acid Derivatives as Anticancer Agents-A Review. Retrieved from [Link]
-
Bentham Science. (n.d.). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Retrieved from [Link]
-
MDPI. (2022). Discovery of Simple Diacylhydrazine-Functionalized Cinnamic Acid Derivatives as Potential Microtubule Stabilizers. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) One-pot synthesis of cinnamoyl hydrazides. Retrieved from [Link]
-
ResearchGate. (n.d.). Partial 1 H NMR spectra (500 MHz, MeOH-d 4 ) displaying signals of.... Retrieved from [Link]
-
PubChemLite. (n.d.). Cinnamic acid, hydrazide (C9H10N2O). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]
-
Indonesian Journal of Chemical Science and Technology (IJCST). (n.d.). Synthesis of Cinnamic Acid from Benzoin Extract Using Sulfuric Acid as a Catalyst. Retrieved from [Link]
-
Research, Society and Development. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Retrieved from [Link]
-
MDPI. (2021). Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-ATR. Retrieved from [Link]
-
ChemRxiv. (n.d.). Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.g.). Time-Dependent Photodimerization of α- Trans -Cinnamic Acid Studied by Photocalorimetry and NMR Spectroscopy. Retrieved from [Link]
-
RSC Publishing. (n.d.). Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of Cinnamic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Single stage electrospray mass spectrum of trans-cinnamic acid in.... Retrieved from [Link]
-
YouTube. (n.d.). H NMR Spectrum of Cinnamic Acid 600 MHz, CDCI3. Retrieved from [Link]
-
Springer. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinn. Retrieved from [Link]
-
Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
Sources
- 1. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
- 4. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. medkoo.com [medkoo.com]
- 8. Antimycobacterial and anticancer activity of newly designed cinnamic acid hydrazides with favorable toxicity profile - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Secure Verification [cherry.chem.bg.ac.rs]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. journalcra.com [journalcra.com]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. PubChemLite - Cinnamic acid, hydrazide (C9H10N2O) [pubchemlite.lcsb.uni.lu]
- 20. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 21. iitk.ac.in [iitk.ac.in]
